1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one
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Overview
Description
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one is a synthetic organic compound that features a pyrazine ring, an azetidine ring, and an o-tolyloxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine ring: Starting from simple precursors like ethylenediamine and glyoxal.
Azetidine ring formation: This could involve cyclization reactions using appropriate amines and halogenated compounds.
Attachment of the o-tolyloxy group: This step might involve etherification reactions using o-tolyl alcohol and suitable leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Pyridin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one
- 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one
Uniqueness
The uniqueness of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-4-2-3-5-14(12)22-11-16(21)20-9-13(10-20)19-15-8-17-6-7-18-15/h2-8,13H,9-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYAQWXITVEPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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